5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil
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Overview
Description
6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural properties, which include a pyrimidinone core substituted with ethoxymethyl, ethyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitutions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles or electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with sulfur-containing active sites.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate cellular oxidative stress pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Thiourea Derivatives: Compounds like thiourea and its derivatives share similar sulfur-containing structures and exhibit comparable biological activities.
Pyrimidinone Derivatives: Other pyrimidinone-based compounds with different substituents can have similar chemical reactivity and applications.
Uniqueness: 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research .
Properties
CAS No. |
136011-45-5 |
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Molecular Formula |
C17H22N2O2S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H22N2O2S2/c1-5-14-15(20)18-17(22)19(10-21-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,22) |
InChI Key |
OQZISUZIYBKHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)COCC)SC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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